

# A-966492: A Potent Inhibitor of PARP-1 and PARP-2

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## Compound of Interest

Compound Name: A-966492

Cat. No.: B15586565

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## Abstract

**A-966492** is a highly potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.<sup>[1][2][3][4][5]</sup> With a  $K_i$  of 1 nM for PARP-1 and 1.5 nM for PARP-2, **A-966492** stands out as one of the most potent PARP inhibitors identified to date.<sup>[1][2][3][4][5][6]</sup> This benzimidazole carboxamide derivative demonstrates excellent cellular potency, oral bioavailability across multiple species, and the ability to cross the blood-brain barrier.<sup>[1][6][7]</sup> Its mechanism of action, centered on the inhibition of DNA repair pathways, makes it a significant agent for cancer therapy, particularly in combination with DNA-damaging agents. This document provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to **A-966492**.

## Chemical Structure and Properties

**A-966492**, with the IUPAC name (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, is a structurally distinct benzimidazole analogue.<sup>[1][6]</sup>

Property	Value	Reference
CAS Number	934162-61-5	[1][2][6][7][8]
Molecular Formula	C18H17FN4O	[1][2][6][7][8]
Molecular Weight	324.35 g/mol	[2][6][7]
SMILES	<chem>C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F</chem>	[7]
Appearance	White solid powder	[6]
Purity	≥98%	[8]

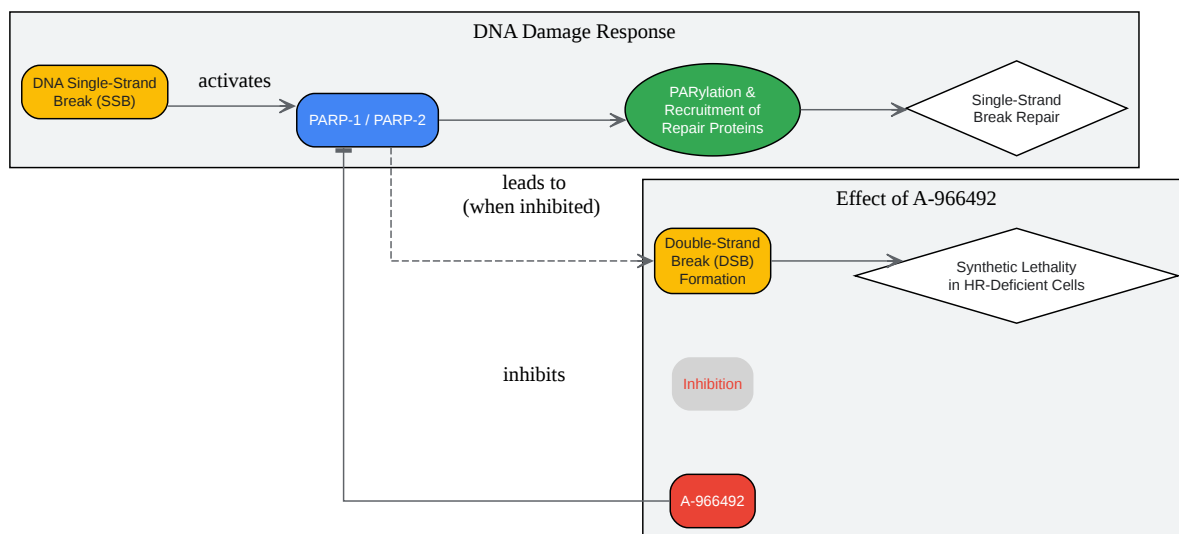
Table 1: Physicochemical Properties of **A-966492**

Solvent	Solubility	Reference
DMSO	≥32.4 mg/mL	[1]
Water	Insoluble	[7]
Ethanol	Insoluble	[7]

Table 2: Solubility of **A-966492**

## Mechanism of Action and Biological Activity

**A-966492** exerts its biological effects through the potent inhibition of PARP-1 and PARP-2.[1][2][3][4][5] These enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, **A-966492** prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality and cell death.



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**Diagram 1:** Mechanism of Action of **A-966492** in PARP Inhibition.

## In Vitro Activity

**A-966492** demonstrates potent inhibition of PARP-1 and PARP-2 in enzymatic assays and significant activity in cellular assays.<sup>[6][7]</sup>

Target	Assay Type	Value	Reference
PARP-1	Cell-free assay (Ki)	1 nM	[1][2][3][4][5][6][7]
PARP-2	Cell-free assay (Ki)	1.5 nM	[1][2][3][4][5]
PARP-1	Whole cell assay (EC50)	1 nM	[6][7]

Table 3: In Vitro Inhibitory Activity of **A-966492**

## In Vivo Efficacy and Pharmacokinetics

In vivo studies have shown that **A-966492** is orally bioavailable and demonstrates significant antitumor activity, both as a single agent in BRCA1-deficient models and in combination with DNA-damaging agents like temozolomide (TMZ) and carboplatin.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)

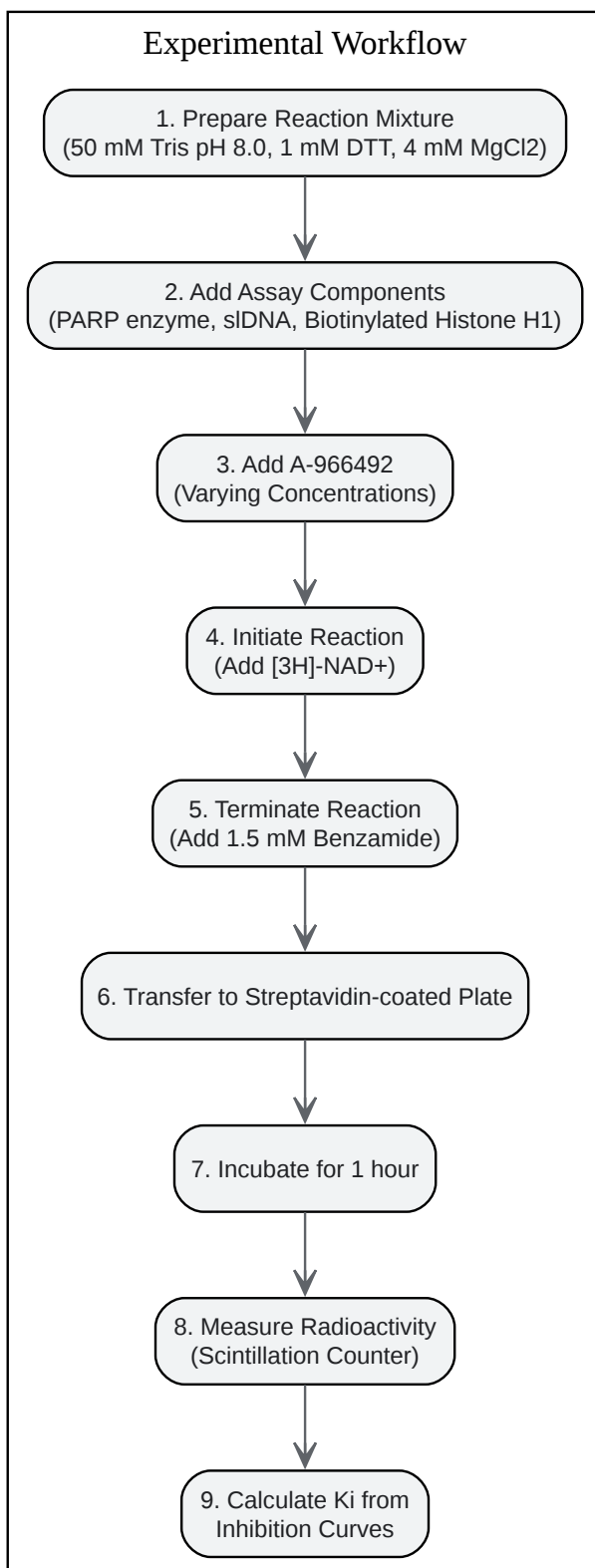
Species	Oral Bioavailability	Half-life (t1/2)	Reference
Sprague-Dawley Rats	34-72%	1.7-1.9 hours	<a href="#">[2]</a> <a href="#">[7]</a>
Beagle Dogs	34-72%	1.7-1.9 hours	<a href="#">[2]</a> <a href="#">[7]</a>
Cynomolgus Monkeys	34-72%	1.7-1.9 hours	<a href="#">[2]</a> <a href="#">[7]</a>

Table 4: Pharmacokinetic Properties of **A-966492** in Different Species

## Experimental Protocols

### PARP Enzyme Inhibition Assay (In Vitro)

This protocol outlines the determination of the inhibitory constant ( $K_i$ ) of **A-966492** against PARP-1 and PARP-2.



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**Diagram 2:** Workflow for PARP Enzyme Inhibition Assay.

#### Methodology:

- **Reaction Buffer Preparation:** The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (DTT), and 4 mM MgCl<sub>2</sub>.[\[7\]](#)
- **Enzyme and Substrate Preparation:** Reactions are set up in 96-well plates. Each well contains 1.5 µM [3H]-NAD<sup>+</sup>, 200 nM biotinylated histone H1, 200 nM sDNA, and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.[\[7\]](#)
- **Inhibitor Addition:** **A-966492** is added at various concentrations to generate inhibition curves.
- **Reaction Initiation and Termination:** Reactions are initiated by adding the NAD<sup>+</sup> substrate mixture to the enzyme mixture. After a set incubation period, the reactions are terminated by the addition of 1.5 mM benzamide.[\[7\]](#)
- **Detection:** The reaction mixtures are transferred to streptavidin-coated Flash Plates, incubated for 1 hour, and the radioactivity is measured using a TopCount microplate scintillation counter.[\[7\]](#)
- **Data Analysis:** The K<sub>i</sub> values are determined from the inhibition curves at various substrate concentrations.[\[2\]](#)[\[7\]](#)

## Whole Cell PARP Inhibition Assay

This protocol describes the measurement of the half-maximal effective concentration (EC<sub>50</sub>) of **A-966492** in a cellular context.

#### Methodology:

- **Cell Culture and Treatment:** C41 cells are seeded in a 96-well plate and treated with varying concentrations of **A-966492** for 30 minutes.[\[2\]](#)[\[7\]](#)
- **DNA Damage Induction:** PARP activity is induced by treating the cells with 1 mM H<sub>2</sub>O<sub>2</sub> for 10 minutes to cause DNA damage.[\[2\]](#)[\[7\]](#)
- **Cell Fixation and Permeabilization:** Cells are washed with ice-cold PBS and fixed with a prechilled methanol/acetone (7:3) solution at -20°C for 10 minutes.[\[2\]](#)[\[7\]](#)

- Immunostaining:
  - Plates are blocked with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes.[7]
  - Cells are incubated with an anti-PAR antibody (10H) for 60 minutes.[7]
  - After washing, cells are incubated with a goat anti-mouse FITC-coupled secondary antibody and 1 µg/mL DAPI for 60 minutes.[7]
- Data Acquisition and Analysis:
  - Fluorescence is measured using a microplate reader at the excitation and emission wavelengths for FITC (PAR signal) and DAPI (cell number).[7]
  - PARP activity (FITC signal) is normalized to the cell number (DAPI signal).[7]
  - The EC50 value is calculated from the dose-response curve.

## Conclusion

**A-966492** is a potent and promising PARP inhibitor with excellent preclinical activity. Its strong inhibition of PARP-1 and PARP-2, favorable pharmacokinetic profile, and demonstrated in vivo efficacy, particularly in combination therapies, highlight its potential as a valuable tool for cancer research and a candidate for further clinical development. The detailed protocols provided herein serve as a guide for researchers investigating the therapeutic applications of PARP inhibitors.

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